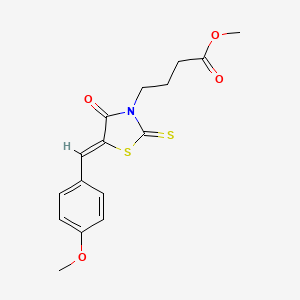

(Z)-methyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-methyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate, also known as MMB, is a thiazolidine derivative that has gained significant attention for its potential use in scientific research. This compound has shown promising results in various studies, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.

Applications De Recherche Scientifique

Tyrosinase Inhibition

- Application : Promising for skin-whitening agents due to its ability to suppress melanin production .

Liquid Crystal Phase Transitions

Another application involves the study of liquid crystals. The compound N-(4-methoxybenzylidene)-4-butylaniline (MBBA) , which shares structural similarities, has been investigated using differential scanning calorimetry (DSC) within porous silica materials. This research sheds light on phase transitions and behavior in confined systems .

Convenient Synthesis

The compound 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one was synthesized cost-effectively using a multicomponent reaction (MCR) methodology. The proposed approach involved direct one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine) and 4-methoxybenzaldehyde. This synthesis method offers practical applications in drug discovery and organic chemistry .

Mécanisme D'action

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes .

Mode of Action

The compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction is believed to occur through a process known as excited-state intramolecular proton transfer (ESIPT). When excited with UV light, the compound undergoes a proton transfer, resulting in the emission of blue light.

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway . Melanogenesis is stimulated by various molecules and conditions, such as α-melanocyte stimulating hormone (α-MSH), cyclic AMP (cAMP) elevating agents, UVB radiation, and more . By inhibiting tyrosinase, the compound suppresses melanin production, thereby affecting the coloration of skin, hair, and eyes .

Result of Action

The primary result of the compound’s action is the inhibition of melanin production . This leads to a reduction in pigmentation, which can be beneficial in conditions characterized by hyperpigmentation . The compound has shown potent tyrosinase inhibitory activity, outperforming the positive control, kojic acid .

Action Environment

Environmental factors such as pH changes can affect the fluorescence properties of the compound. Additionally, exposure to UV light can stimulate the compound’s interaction with tyrosinase. Understanding these environmental influences is crucial for optimizing the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

methyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S2/c1-20-12-7-5-11(6-8-12)10-13-15(19)17(16(22)23-13)9-3-4-14(18)21-2/h5-8,10H,3-4,9H2,1-2H3/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAWNYLYLDWAKQ-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide](/img/structure/B2527485.png)

![7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527486.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2527488.png)

![1-[Methyl(tert-butyloxycarbonyl)amino]-3-chloro-2-propanone](/img/structure/B2527489.png)

![3-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2527494.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2527497.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)cyclopropane-1-carboxamide](/img/structure/B2527499.png)

![3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde](/img/structure/B2527506.png)